2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a tetrazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol.
Tetrazole Ring Formation: The tetrazole ring is synthesized separately through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the tetrazole derivative in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid: Similar in structure but lacks the tetrazole ring.
2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide is unique due to the presence of both the chlorinated phenoxy group and the tetrazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18ClN5O2 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H18ClN5O2/c1-11-8-16(9-12(2)17(11)19)26-13(3)18(25)21-14-4-6-15(7-5-14)24-10-20-22-23-24/h4-10,13H,1-3H3,(H,21,25) |
InChI Key |
JTGSBARUBAKYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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